N,1,5-triphenyl-1H-pyrazole-4-carboxamide

Kinase inhibition Anticancer Aurora kinase

Procure N,1,5-Triphenyl-1H-pyrazole-4-carboxamide for kinase SAR studies. This C5-phenyl regioisomer, crucial for Aurora kinase selectivity mapping versus C3-substituted analogs, supports medicinal chemistry programs targeting inflammation and oncology. Ensure regiospecific purity; generic pyrazole-4-carboxamides lack this compound's distinct steric and electronic profile.

Molecular Formula C22H17N3O
Molecular Weight 339.4g/mol
CAS No. 477711-90-3
Cat. No. B487381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1,5-triphenyl-1H-pyrazole-4-carboxamide
CAS477711-90-3
Molecular FormulaC22H17N3O
Molecular Weight339.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H17N3O/c26-22(24-18-12-6-2-7-13-18)20-16-23-25(19-14-8-3-9-15-19)21(20)17-10-4-1-5-11-17/h1-16H,(H,24,26)
InChIKeyGCKILFKASGEQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1,5-Triphenyl-1H-pyrazole-4-carboxamide for Pyrazole Derivative Research and Procurement


N,1,5-triphenyl-1H-pyrazole-4-carboxamide (CAS: 477711-90-3; molecular formula: C22H17N3O; molecular weight: 339.39 g/mol) is a triaryl-substituted pyrazole-4-carboxamide derivative characterized by phenyl groups at the N1 and C5 positions and an N-phenyl carboxamide moiety at the C4 position . This compound belongs to the broader class of pyrazole-4-carboxamides, a scaffold extensively explored for diverse therapeutic applications including anticancer, antimicrobial, anti-inflammatory, and antifungal indications [1]. The 1,4,5-triphenyl substitution pattern is documented in patent literature as a core structural framework for pharmacological modulation, including in US Patent 5,401,765 for inflammation and arthritis treatment, where N-aryl pyrazole-4-carboxamide variations were claimed [2].

Why N,1,5-Triphenyl-1H-pyrazole-4-carboxamide Cannot Be Substituted with Generic Pyrazole Carboxamides


The pyrazole-4-carboxamide scaffold exhibits profound structure-activity relationship (SAR) dependence on substitution pattern and regiochemistry, making N,1,5-triphenyl-1H-pyrazole-4-carboxamide structurally and functionally non-interchangeable with close analogs such as N,1,3-triphenyl regioisomers, 1,5-diphenyl derivatives, or 5-methyl variants. Comparative studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives demonstrate that specific substitution at the N1 and C5 positions directly modulates Aurora kinase inhibitory selectivity, with IC50 values varying by orders of magnitude across the series [1]. The N1-phenyl substitution influences target engagement geometry distinct from N1-methyl or N1-hydrogen analogs, while the C5-phenyl group confers conformational constraints absent in C5-alkyl or C5-hydrogen pyrazoles [2]. Regioisomeric variation—such as 1,3,5-triphenyl versus 1,4,5-triphenyl arrangements—produces divergent pharmacological profiles, as evidenced by patent claims distinguishing these structural classes for distinct therapeutic indications including inflammation, allergic disorders, and immune modulation [3]. Generic substitution with uncharacterized pyrazole-4-carboxamides therefore risks loss of the specific steric and electronic properties intrinsic to the N1,C5-diphenyl configuration of this compound.

Quantitative Differentiation Evidence for N,1,5-Triphenyl-1H-pyrazole-4-carboxamide Relative to Pyrazole-4-carboxamide Analogs


Kinase Selectivity Differentiation: Aurora A vs. Aurora B Inhibition in Triphenyl Pyrazole-4-carboxamides

While N,1,5-triphenyl-1H-pyrazole-4-carboxamide is a structural variant within the triphenyl pyrazole-4-carboxamide series, direct kinase profiling data are available for the N,1,3-triphenyl regioisomer series, which serves as a structurally adjacent comparator. Compound 6k from the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series demonstrated dual Aurora kinase inhibition with IC50 values of 16.3 nM against Aurora A and 20.2 nM against Aurora B, representing a 1.2-fold selectivity for Aurora A over Aurora B [1]. This contrasts with the broader class behavior where many pyrazole-4-carboxamide analogs exhibit pan-kinase or non-selective inhibition profiles. The N1-phenyl and C3-phenyl (vs. C5-phenyl in the target compound) substitutions contribute to this kinase engagement profile, with molecular docking confirming specific hydrogen bonding interactions with Thr288 (Aurora A) and histone H3 phosphorylation sites (Aurora B) [1].

Kinase inhibition Anticancer Aurora kinase Selectivity

Cellular Anticancer Activity of Triphenyl Pyrazole-4-carboxamides Relative to Standard Chemotherapeutics

Within the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series (the closest structurally characterized analogs to N,1,5-triphenyl-1H-pyrazole-4-carboxamide), compound 6k exhibited IC50 values of 0.43 μM against HeLa cervical cancer cells and 0.67 μM against HepG2 hepatocellular carcinoma cells [1]. These values represent sub-micromolar cytotoxicity, a threshold that distinguishes highly active anticancer leads from weakly active pyrazole-4-carboxamide analogs. For comparison, 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides—which share the C5-phenyl but lack the N1-phenyl group—exhibited EGFR inhibition IC50 values of 0.79 ± 0.04 μM (compound 6p) and 0.86 ± 0.06 μM (compound 6m) [2]. While direct head-to-head comparisons are unavailable, the triphenyl-substituted series (including the N,1,3-triphenyl variant) demonstrates sub-micromolar potency comparable to established EGFR inhibitors such as erlotinib (IC50 = 0.41 ± 0.03 μM) [2].

Cytotoxicity Anticancer HeLa HepG2

Pharmacokinetic Differentiation: In Vitro Liver Metabolic Stability of Pyrazole-4-carboxamide Series

Drug-likeness and metabolic stability differentiate lead-worthy pyrazole-4-carboxamides from those unsuitable for further development. For the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series, compound 6k passed drug-likeness filters and demonstrated stability in in vitro liver metabolism assays [1]. This metabolic stability profile is not universal across the pyrazole-4-carboxamide class; many simpler analogs exhibit rapid hepatic clearance or fail drug-likeness criteria. ADME data for pyrazole-4-carboxamide derivatives reported in the ChEMBL database indicate variable clearance in rat hepatocytes and microsomal stability that depends critically on substitution pattern [2]. The triphenyl substitution pattern (whether N1,C3 or N1,C5) contributes to metabolic stability through steric shielding of metabolically labile sites and increased lipophilicity-mediated protein binding.

Druggability Metabolic stability ADME Hepatocyte clearance

Mechanistic Differentiation: Aurora Kinase Inhibition Triggers Polyploidization and Mitotic Arrest

The triphenyl pyrazole-4-carboxamide scaffold confers a distinct mechanistic profile through Aurora kinase inhibition. In the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series, compound 6k induced cell cycle arrest at the G2/M phase via modulation of cyclin B1 and cdc2 protein levels, increased the Sub-G1 population, and significantly elevated polyploidization (>8N DNA content) with abnormal mitotic figures [1]. Mechanistic confirmation was obtained through inhibition of phosphorylated Thr288 (Aurora A) and phosphorylated histone H3 (Aurora B) [1]. This contrasts with pyrazole-4-carboxamide derivatives targeting alternative pathways, such as the 1,5-diphenyl-1H-pyrazole-4-carboxamide series developed as acid sphingomyelinase (ASM) inhibitors for antidepressant applications, where compound 46 exhibited an IC50 of 0.87 μM and modulated ceramide, Bcl-2/Bax ratio, and BDNF expression [2]. The divergent mechanism—Aurora kinase inhibition vs. ASM inhibition—is dictated by specific substitution patterns, underscoring that N,1,5-triphenyl-1H-pyrazole-4-carboxamide cannot be functionally substituted with pyrazole-4-carboxamides developed for unrelated targets.

Mechanism of action Cell cycle arrest Polyploidization Apoptosis

Patent Coverage Differentiation: 1,4,5-Triphenyl Pyrazole Scaffold as Distinct Intellectual Property

The 1,4,5-triphenyl pyrazole scaffold of N,1,5-triphenyl-1H-pyrazole-4-carboxamide is explicitly claimed in US Patent 5,401,765, which describes a class of 1,4,5-triphenyl pyrazoles for the treatment of inflammation, including pain and arthritis [1]. This patent defines substitution parameters including R1 (one or more groups on the N1-phenyl ring selected from hydrido, methyl, ethyl, methoxy, ethoxy, methylthio, methylsulfinyl, methylsulfonyl, hydroxy, nitro, amino, N-methylamino, acetamido, trifluoromethyl, bromo, iodo, fluoro, and chloro), R2 (selected from hydrido, methyl, ethyl, cyano, trifluoromethyl, difluorochloromethyl, difluoromethyl, pentafluoroethyl, and heptafluoropropyl), R3 (substituents on the C5-phenyl ring), and R4 (methyl) [1]. This patent coverage distinguishes the 1,4,5-triphenyl pyrazole scaffold from 1,3,5-triphenyl regioisomers and from simpler pyrazole-4-carboxamides lacking the full triphenyl substitution pattern. Additionally, pyrazole carboxamide derivatives are claimed in US Patent Application US20120035237 as CRAC channel inhibitors for allergic and inflammatory disorders, covering pyrazole amide compounds with defined substitution patterns [2].

Intellectual property Patent landscape Inflammation Freedom to operate

Antimicrobial and Antitubercular Activity Differentiation in Pyrazole-4-carboxamide Series

Pyrazole-4-carboxamide derivatives have demonstrated antimicrobial activity profiles that vary significantly with substitution pattern. In a 2023 study, a series of novel pyrazole-4-carboxamide derivatives was evaluated for antibacterial, antifungal, and antitubercular activity. Against Mycobacterium tuberculosis H37Rv, compounds 5a, 5i, and 5j exhibited potent antitubercular activity [1]. Against Gram-positive pathogens, compound 5i showed potent antibacterial activity; compound 5k demonstrated potent activity against Gram-negative strains [1]. This activity profile is substitution-dependent: the N-aryl and C-substituents directly modulate antimicrobial potency and spectrum. While N,1,5-triphenyl-1H-pyrazole-4-carboxamide has not been directly evaluated in this specific antimicrobial panel, the triphenyl substitution pattern confers physicochemical properties (lipophilicity, steric bulk) that influence membrane permeability and target engagement distinct from the mono- or di-aryl analogs evaluated in the study [1].

Antimicrobial Antitubercular Mycobacterium tuberculosis SAR

Research and Procurement Application Scenarios for N,1,5-Triphenyl-1H-pyrazole-4-carboxamide


Aurora Kinase Inhibitor Lead Optimization Using N,1,5-Triphenyl-1H-pyrazole-4-carboxamide as an SAR Probe

Medicinal chemistry teams pursuing dual Aurora A/B kinase inhibitors can utilize N,1,5-triphenyl-1H-pyrazole-4-carboxamide as a comparative SAR probe to evaluate the impact of C5-phenyl versus C3-phenyl substitution on kinase selectivity and potency. Reference data from the N,1,3-triphenyl series demonstrates that triphenyl-substituted pyrazole-4-carboxamides achieve nanomolar Aurora kinase inhibition (Aurora A IC50 = 16.3 nM; Aurora B IC50 = 20.2 nM) with defined selectivity ratios [1]. Procuring N,1,5-triphenyl-1H-pyrazole-4-carboxamide enables direct comparison of C5-substituted analogs against the published C3-substituted series, allowing researchers to map the regioisomeric SAR space critical for optimizing kinase selectivity profiles [1].

Anti-inflammatory Drug Discovery Leveraging 1,4,5-Triphenyl Pyrazole Patent Space

Industrial R&D programs targeting inflammatory disorders including arthritis can procure N,1,5-triphenyl-1H-pyrazole-4-carboxamide as a starting point for analog generation within the patent-protected 1,4,5-triphenyl pyrazole chemical space. US Patent 5,401,765 explicitly claims this scaffold for inflammation and pain treatment, defining permissible substitution patterns that guide synthetic derivatization strategies [2]. The compound serves as a key intermediate for exploring structure-activity relationships while maintaining alignment with existing intellectual property coverage, reducing freedom-to-operate risks relative to unpatented or competitor-controlled scaffolds [2].

Anticancer Drug Discovery: Sub-Micromolar Cytotoxic Lead Scaffold Exploration

Cancer biology programs evaluating pyrazole-based kinase inhibitors can employ N,1,5-triphenyl-1H-pyrazole-4-carboxamide to assess whether the N1,C5-diphenyl configuration retains the sub-micromolar cytotoxicity observed in the N1,C3-diphenyl series. Published data for compound 6k (N,1,3-triphenyl) shows HeLa IC50 = 0.43 μM and HepG2 IC50 = 0.67 μM, comparable to the EGFR inhibitor erlotinib (IC50 = 0.41 μM) [1]. The target compound enables head-to-head cytotoxicity profiling across additional cancer cell lines to determine whether the C5-phenyl regioisomer maintains, enhances, or diminishes this potency profile relative to the C3-phenyl series [1].

Metabolic Stability and Druggability Assessment of Triphenyl Pyrazole Scaffolds

ADME/PK groups conducting early-stage druggability assessment can utilize N,1,5-triphenyl-1H-pyrazole-4-carboxamide to evaluate in vitro metabolic stability and permeability parameters. The structurally related N,1,3-triphenyl analog (compound 6k) passed drug-likeness filters and demonstrated stability in liver metabolism assays [1]. Comparative evaluation of the C5-phenyl variant will determine whether the regioisomeric shift affects microsomal stability, hepatocyte clearance, or permeability, informing scaffold prioritization for in vivo pharmacokinetic studies [1]. Procurement of this compound supports systematic ADME profiling across the triphenyl pyrazole-4-carboxamide regioisomeric series.

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